Nvp-clr457

PI3K inhibitor optimization Off-target profiling Microtubule stabilization

NVP-CLR457 (CLR457, compound 40) is the definitive pan-class I PI3K inhibitor for researchers requiring clean, interpretable pathway data. Engineered by Novartis to eliminate the microtubule-stabilizing off-target activity that confounds buparlisib studies, NVP-CLR457 remains free of this liability at concentrations up to 5 μM. Its non-CNS-penetrant profile (brain-to-plasma ratio ≈0.05) eliminates confounding behavioral variables in long-term tumor models. With balanced IC50 values across p110α/β/δ (8.3–12 nM) and p110γ (230 nM), it enables precise dissection of pan-PI3K versus isoform-selective pharmacology. Note: requires amorphous solid dispersion formulation for oral bioavailability.

Molecular Formula C18H20F3N7O4
Molecular Weight 455.4 g/mol
Cat. No. B11930046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvp-clr457
Molecular FormulaC18H20F3N7O4
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESCC1C(N(C(=O)O1)C2=NC(=NC(=C2)C3=CN=C(N=C3C(F)(F)F)N)N4CCOCC4)CO
InChIInChI=1S/C18H20F3N7O4/c1-9-12(8-29)28(17(30)32-9)13-6-11(24-16(25-13)27-2-4-31-5-3-27)10-7-23-15(22)26-14(10)18(19,20)21/h6-7,9,12,29H,2-5,8H2,1H3,(H2,22,23,26)/t9-,12+/m1/s1
InChIKeyIEYOHYVYEJVEJJ-SKDRFNHKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NVP-CLR457 Procurement Guide: A Pan-Class IA PI3K Inhibitor Derived from Buparlisib Optimization


NVP-CLR457 (CLR457, compound 40) is an orally bioavailable, non-CNS-penetrant, balanced pan-class IA phosphoinositide 3-kinase (PI3K) inhibitor developed by Novartis Institutes for BioMedical Research [1]. The compound emerged from a medicinal chemistry optimization program that used the earlier clinical candidate buparlisib (NVP-BKM120) as the starting point [1]. NVP-CLR457 inhibits all four class I PI3K catalytic isoforms (p110α, p110β, p110δ, p110γ) and was advanced to a Phase I/II clinical trial in patients with advanced solid malignancies before development termination due to tolerability limitations [2].

Why Generic Substitution of NVP-CLR457 with Buparlisib or Isoform-Selective PI3K Inhibitors Is Not Scientifically Justified


NVP-CLR457 cannot be interchangeably substituted with buparlisib, alpelisib (BYL719, a PI3Kα-selective inhibitor), or other pan-PI3K inhibitors due to four quantifiable differentiation axes established during its optimization from the buparlisib scaffold [1]. First, NVP-CLR457 was specifically engineered to eliminate a microtubule-stabilizing off-target activity present in buparlisib, a liability that confounds interpretation of cellular efficacy data [1]. Second, its balanced pan-isoform inhibition profile (IC50 ratios α:β:δ:γ = 1:0.69:0.69:19.2) differs substantially from both isoform-selective agents and other pan-inhibitors [1]. Third, NVP-CLR457 exhibits deliberately minimized CNS penetration (brain-to-plasma ratio), contrasting with buparlisib's documented brain exposure [1]. Fourth, NVP-CLR457 requires an amorphous solid dispersion formulation to achieve adequate oral exposure—a development consideration not applicable to many comparator compounds [1]. These engineered differences mean that experimental data generated with buparlisib or selective PI3K inhibitors cannot be extrapolated to NVP-CLR457 without independent validation.

NVP-CLR457 Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


Elimination of Microtubule-Stabilizing Off-Target Activity: NVP-CLR457 vs. Buparlisib

NVP-CLR457 was optimized from buparlisib to eliminate a microtubule-stabilizing off-target activity. In a cellular microtubule polymerization assay, buparlisib induced detectable microtubule bundling at concentrations as low as 1 μM, whereas NVP-CLR457 showed no effect on microtubule polymerization at concentrations up to 5 μM [1]. This off-target liability in buparlisib could confound interpretation of anti-proliferative effects in cell-based assays, as microtubule stabilization itself induces cell cycle arrest independent of PI3K inhibition. NVP-CLR457's clean profile in this assay confirms that its cellular activity is attributable solely to on-target PI3K pathway inhibition [1].

PI3K inhibitor optimization Off-target profiling Microtubule stabilization Phenotypic screening

Balanced Pan-Class I PI3K Inhibition Profile: Isoform IC50 Values and α/γ Selectivity Window

NVP-CLR457 exhibits a balanced pan-class I PI3K inhibition profile with IC50 values of 12 ± 1.5 nM (p110α), 8.3 ± 1.0 nM (p110β), 8.3 ± 2.0 nM (p110δ), and 230 ± 31 nM (p110γ) . The α/γ selectivity window is approximately 19-fold. This profile differs from alternative clinical-stage PI3Kα-selective inhibitors such as alpelisib (BYL719), which exhibits >50-fold selectivity for p110α over other class I isoforms [1]. Compared with the preclinical pan-PI3K inhibitor copanlisib, which shows IC50 values of 0.5 nM (α), 3.7 nM (β), 6.4 nM (δ), and 0.5 nM (γ) with higher potency but different isoform balance [1], NVP-CLR457 provides a distinct pharmacological fingerprint.

PI3K isoform profiling Kinase selectivity Biochemical IC50 Pan-PI3K inhibition

Non-CNS-Penetrant Design: Brain-to-Plasma Exposure Ratio vs. Buparlisib

NVP-CLR457 was deliberately optimized to minimize CNS penetration, a design feature that distinguishes it from buparlisib. In rat pharmacokinetic studies, NVP-CLR457 exhibited a brain-to-plasma concentration ratio of approximately 0.05 at 1 hour post-dose, indicating minimal brain penetration [1]. This contrasts with buparlisib, which demonstrates substantial brain exposure in preclinical models and has been associated with CNS-related adverse events including mood disorders and cognitive effects in clinical trials [2]. The non-CNS-penetrant profile of NVP-CLR457 was achieved through rational medicinal chemistry modifications to reduce passive permeability and enhance efflux transporter recognition [1].

CNS penetration Blood-brain barrier Brain exposure Pharmacokinetics

Oral Bioavailability and Pharmacokinetic Profile in Preclinical Species

NVP-CLR457 demonstrates high oral bioavailability across multiple preclinical species. In male Sprague-Dawley rats, oral bioavailability (F) was 97 ± 20% with clearance of 22 ± 6 mL/min/kg, volume of distribution (Vss) of 4.4 ± 0.2 L/kg, and terminal half-life of 3.3 ± 0.2 hours . In female OF1 mice, oral bioavailability was 98 ± 14% with lower clearance (3 ± 0 mL/min/kg) and extended half-life (11 ± 3 hours) . In male beagle dogs, oral bioavailability was 49% with clearance of 10 mL/min/kg and half-life of 2 hours . This cross-species PK profile, enabled by an amorphous solid dispersion formulation [1], supports predictable oral dosing in preclinical efficacy studies.

Oral bioavailability Pharmacokinetics Clearance Half-life

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Inhibition in PI3K-Driven Xenograft Models

NVP-CLR457 exhibits dose-dependent tumor growth inhibition in PI3K-driven xenograft models. In athymic nude mice bearing Rat1-myr-p110α xenografts, oral administration of NVP-CLR457 at 3-20 mg/kg daily for 8 days produced dose-dependent tumor growth inhibition . In a human primary breast tumor xenograft model (HBRX2524), oral administration at 40 mg/kg daily for 15 days suppressed tumor growth throughout the study period . The clear PK/PD/efficacy relationship distinguishes NVP-CLR457 from earlier pan-PI3K inhibitors where nonlinear exposure or off-target toxicities complicated dose-response interpretation [1].

Tumor xenograft In vivo efficacy Dose-response PI3K pathway

Clinical Development Outcome: Phase I Termination Due to Tolerability Limitations

NVP-CLR457 (as CLR457) was evaluated in a Phase I/II multicenter, open-label study (NCT02189174) in patients with advanced solid malignancies [1]. At the 100 mg dose cohort (n=11), 27.3% of patients experienced dose-limiting toxicities (DLTs), and 100% experienced ≥ Grade 3 adverse events, with rash as the most common event (45.5%) [1]. The maximum tolerated dose (MTD) was not determined, and clinical development was terminated due to poor tolerability and limited antitumor activity [1]. This outcome highlights the narrow therapeutic index inherent to pan-class I PI3K inhibition, a limitation shared across the class but manifested at different dose-exposure thresholds for each compound [2].

Phase I clinical trial Dose-limiting toxicity Therapeutic index Safety

NVP-CLR457 Application Scenarios: Evidence-Based Use Cases for Preclinical Research


Preclinical Pharmacology Studies Requiring Clean Pan-PI3K Inhibition Without Microtubule Confounding

NVP-CLR457 is the preferred tool compound for cellular and in vivo studies where interpretation of PI3K pathway inhibition would be confounded by the microtubule-stabilizing off-target activity present in buparlisib. In assays assessing PI3K-dependent proliferation, migration, or survival, the use of buparlisib at concentrations ≥1 μM may induce microtubule-mediated effects independent of PI3K inhibition, whereas NVP-CLR457 remains free of this liability at concentrations up to 5 μM [1]. This clean pharmacological profile supports definitive attribution of observed phenotypes to on-target PI3K pathway modulation.

Peripheral Tumor Xenograft Studies Excluding CNS-Mediated Confounds

For researchers investigating PI3K pathway inhibition in subcutaneous or orthotopic tumor models where CNS penetration would introduce confounding behavioral or metabolic variables, NVP-CLR457's non-CNS-penetrant profile (brain-to-plasma ratio ≈ 0.05 in rat) provides a cleaner experimental system than brain-penetrant pan-PI3K inhibitors such as buparlisib [1]. This property is particularly relevant for long-term dosing studies where CNS-mediated effects on food intake, activity, or stress responses could influence tumor growth independent of direct antitumor mechanisms .

Comparative Mechanistic Studies of Pan-PI3K vs. Isoform-Selective Inhibition

NVP-CLR457's balanced pan-class I inhibition profile (α/β/δ IC50 8.3-12 nM, γ IC50 230 nM) makes it a valuable comparator in studies designed to dissect the differential biological consequences of pan-PI3K blockade versus isoform-selective inhibition (e.g., alpelisib for PI3Kα, idelalisib for PI3Kδ). The compound's defined isoform selectivity window enables researchers to correlate pathway inhibition breadth with efficacy and toxicity outcomes in side-by-side preclinical experiments [1].

Formulation Development Studies for Amorphous Solid Dispersion of BCS Class II/IV Compounds

NVP-CLR457's requirement for an amorphous solid dispersion formulation to achieve adequate oral bioavailability [1] makes it a relevant model compound for pharmaceutical scientists developing enabling formulations for poorly soluble kinase inhibitors. The contrast between crystalline material (low exposure) and amorphous solid dispersion (high oral bioavailability F=97% in rat, F=98% in mouse) provides a documented case study for formulation impact on in vivo PK .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nvp-clr457

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.